N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-allyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H28N4O3 and its molecular weight is 360.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylpiperazine Derivatives and Serotonin Receptors
Arylpiperazine derivatives, which share structural similarities with the compound , have been studied extensively for their affinity towards serotonin receptors, particularly 5-HT1A. These compounds are of interest for their potential in treating psychiatric disorders due to their modulatory effects on serotonin levels. For example, Glennon et al. (1988) investigated arylpiperazine derivatives for their high affinity for 5-HT1A sites, which could have implications for developing antidepressant and anxiolytic agents (Glennon, Naiman, Lyon, & Titeler, 1988).
Anticancer Activity of Eugenol Derivatives
Research has also been conducted on eugenol derivatives for their anticancer properties, particularly against breast cancer cells. Alam's study on new eugenol 1,2,3-triazole derivatives demonstrated significant cytotoxicity against MDA-MB-231 and MCF-7 cells, indicating the potential of such compounds in cancer therapy (Alam, 2022).
Dual 5-HT1A and 5-HT7 Antagonists
The exploration of dual 5-HT1A and 5-HT7 antagonists, as conducted by Pytka et al. (2015), reveals the antidepressant and anxiolytic effects of phenylpiperazine derivatives in animal models. These findings underscore the therapeutic potential of such compounds in treating mood disorders (Pytka et al., 2015).
ABCB1 Inhibitors for Chemoresistance
Research into ABCB1 inhibitors focuses on overcoming chemoresistance in cancer therapy. Compounds with a phenoxy-based structure linked to basic nuclei, such as N-4-methylpiperazine, have shown to inhibit ABCB1 activity, suggesting a route to enhance the efficacy of chemotherapeutic agents (Colabufo et al., 2008).
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-4-9-20-18(24)19(25)21-14-17(23-12-10-22(2)11-13-23)15-5-7-16(26-3)8-6-15/h4-8,17H,1,9-14H2,2-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDBUMVBOWSSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC=C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.